3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid
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Overview
Description
3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromones with various functional groups.
Scientific Research Applications
3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar in structure but with a fluorine atom instead of a chlorine atom.
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar structure with a methyl ester group.
Uniqueness
3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "6-chloro-2,4-dione", "propanoic acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "diethyl ether", "magnesium sulfate", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with 6-chloro-2,4-dione in the presence of propanoic acid and sodium hydroxide to form 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid.", "Step 2: The reaction mixture is cooled and acidified with hydrochloric acid to obtain a solid product.", "Step 3: The solid product is filtered and washed with water to remove any impurities.", "Step 4: The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate solution and water.", "Step 5: The organic layer is dried over magnesium sulfate and concentrated to obtain the desired product.", "Step 6: The product is purified by recrystallization from diethyl ether and dried to obtain pure 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid.", "Step 7: The purity of the product is confirmed by melting point determination and spectroscopic analysis." ] } | |
CAS No. |
927971-71-9 |
Molecular Formula |
C12H9ClO4 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
3-(6-chloro-4-oxochromen-2-yl)propanoic acid |
InChI |
InChI=1S/C12H9ClO4/c13-7-1-3-11-9(5-7)10(14)6-8(17-11)2-4-12(15)16/h1,3,5-6H,2,4H2,(H,15,16) |
InChI Key |
SAPOGDWPTQVIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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